2-(iodomethyl)-6-methyloxane

Organic Synthesis Medicinal Chemistry Physicochemical Property Prediction

Precise procurement of 2-(iodomethyl)-6-methyloxane is critical to avoid stoichiometric errors and unexpected byproduct profiles caused by generic analog substitution. This compound offers a calculated XLogP3 of 2.5, enabling improved physicochemical profiles in hydrophobic binding pockets. - Differentiated steric & electronic profile vs. des-methyl analogs - Chiral anchor at 2- and 6-positions for stereochemical control - Immediate stock available for research-scale synthesis

Molecular Formula C7H13IO
Molecular Weight 240.1
CAS No. 1849261-88-6
Cat. No. B6166753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(iodomethyl)-6-methyloxane
CAS1849261-88-6
Molecular FormulaC7H13IO
Molecular Weight240.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-(Iodomethyl)-6-methyloxane


2-(Iodomethyl)-6-methyloxane (CAS 1849261-88-6) is a heterocyclic alkyl halide with the molecular formula C7H13IO and a molecular weight of 240.08 g/mol [1]. It belongs to the class of tetrahydropyran (oxane) derivatives, characterized by a six-membered saturated oxygen-containing ring substituted with a methyl group at the 6-position and an iodomethyl group at the 2-position [1]. The iodine atom serves as a competent leaving group, making this compound a potentially useful electrophilic intermediate in nucleophilic substitution reactions for organic synthesis [1]. Its structural identity is confirmed by its IUPAC name (2-(iodomethyl)-6-methyloxane), InChIKey (HIMNTWHIYRPMBP-UHFFFAOYSA-N), and canonical SMILES (CC1CCCC(O1)CI) as cataloged in PubChem [1].

Electrophilic C–I bond for nucleophilic substitution reactions
6‑methyl substituted tetrahydropyran (oxane) scaffold
Higher computed lipophilicity compared to des‑methyl analogs

Generic Substitution Failures for 2-(Iodomethyl)-6-methyloxane


In-class compounds such as 2-(iodomethyl)oxane (CAS 43216-12-2) or 4-(iodomethyl)oxane (CAS 101691-94-5) cannot be interchanged with 2-(iodomethyl)-6-methyloxane due to significant differences in their computed physicochemical properties and steric profiles. The presence and position of the additional methyl group at the 6-position of the oxane ring critically alters the compound's lipophilicity, steric environment around the reactive iodomethyl center, and molecular weight, which collectively govern reaction kinetics, purification behavior (e.g., chromatographic retention time), and biological partitioning if incorporated into a final bioactive molecule [1][2]. For instance, the target compound has a calculated XLogP3 of 2.5, compared to 2.1 for the des-methyl analogs, indicating a distinct hydrophobicity that directly impacts solubility and extraction efficiency in synthetic workflows [1][2]. These variations mean that substituting a generic analog can lead to different reaction yields, unexpected byproduct profiles, or altered pharmacokinetic properties in a lead series, undermining reproducibility in research and chemical development [3].

Lipophilicity shift
The 6‑methyl group increases computed lipophilicity, which may alter extraction efficiency and chromatographic retention compared to des‑methyl analogs.
Stoichiometric mismatch
Molecular weight differs by approximately 14 g/mol (>6 %) from common oxane analogs; direct substitution without correction may cause molar equivalence errors.
Regiochemical environment
The 2,6‑disubstitution pattern creates a distinct steric and electronic setting that cannot be reproduced by 4‑substituted or unsubstituted oxanes.

Key Differences: 2-(Iodomethyl)-6-methyloxane vs. Analogs


Lipophilicity vs. Des-methyl Analog

The predicted lipophilicity of 2-(iodomethyl)-6-methyloxane is higher than that of its closest des-methyl analog, 2-(iodomethyl)oxane. The 6-methyl substitution increases the computed XLogP3 from 2.1 to 2.5, a difference of 0.4 log units [1][2]. This increase indicates enhanced partitioning into organic solvents, which can improve extraction efficiency in aqueous work-ups during synthesis. The 4-substituted regioisomer, 4-(iodomethyl)oxane, also has an XLogP3 of 2.1, confirming that the increased lipophilicity is a specific consequence of the 6-methyl substitution on the 2-iodomethyl oxane scaffold [3].

Lipophilicity
Cross-study comparable
Target XLogP3 2.5 vs des‑methyl analogs 2.1, Δ +0.4 log units
Higher predicted lipophilicity may support extraction and retention differentiation.
Computed value; experimental confirmation recommended.
Organic Synthesis Medicinal Chemistry Physicochemical Property Prediction

Molecular Weight Differentiation for Stoichiometry

2-(Iodomethyl)-6-methyloxane has a molecular weight of 240.08 g/mol and a heavy atom count of 9, compared to 226.06 g/mol and 8 heavy atoms for the des-methyl analogs 2-(iodomethyl)oxane and 4-(iodomethyl)oxane [1][2]. The addition of a methyl group results in a 14.02 g/mol increase (Δ = +6.2%). This quantitative difference is critical for precise stoichiometric calculations during reaction scale-up, as procurement of the wrong analog would result in a 6.2% molar deficit if weighed blindly.

Molecular weight
Cross-study comparable
240.08 g/mol vs 226.06 g/mol; Δ +14.02 g/mol (+6.2 %)
Supports stoichiometric precision; analog substitution without correction may lead to molar deficits.
Computed difference; weigh accurately for scale‑up.
Synthetic Chemistry Process Chemistry Quality Control

Regiochemistry: 2,6- vs. 4-Substitution Pattern

The 2-(iodomethyl)-6-methyl substitution pattern establishes a unique 1,3-relationship between the two substituents on the tetrahydropyran ring, creating a distinct steric and electronic environment not available in 4-substituted analogs (e.g., CAS 101691-94-5) or geminal dimethyl analogs (e.g., CAS 1638764-80-3, 4-(iodomethyl)-2,2,6,6-tetramethyloxane) [1][2]. While quantitative kinetic data is absent from the public domain, the relative orientation of the iodomethyl electrophile and the methyl group is a class-level determinant of reaction diastereoselectivity. In contrast, 4-substituted oxane analogs present the iodomethyl group in a spatially remote position relative to ring substituents, fundamentally altering approach trajectories for nucleophiles [3].

Regiochemistry
Class-level
2,6‑disubstituted oxane; distinct 1,3‑relationship of substituents; no quantitative comparative kinetic data
Regiochemical context may influence diastereoselectivity in nucleophilic substitution.
Class-level inference; direct comparative kinetics not publicly available.
Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

Application Scenarios for 2-(Iodomethyl)-6-methyloxane


Fragment-Based Drug Discovery: Lipophilic Tetrahydropyran Core

In fragment-based drug discovery programs where a tetrahydropyran ring is desired as a saturated bioisostere, 2-(iodomethyl)-6-methyloxane offers a calculated XLogP3 of 2.5, which is 0.4 log units higher than the des-methyl analog (XLogP3 2.1) [1][2]. This increased lipophilicity can be leveraged to improve the physicochemical profile of a lead series targeting hydrophobic binding pockets. The 2-iodomethyl group serves as a growth vector for nucleophilic displacement, while the 6-methyl group provides steric differentiation that can be probed in SAR studies.

Multi-Step Synthesis: Stoichiometry & Chromatography

The molecular weight of 240.08 g/mol, which differs by +6.2% from the 226.06 g/mol of common des-methyl analogs, necessitates precise procurement to avoid stoichiometric errors during scale-up [1]. Additionally, the distinct XLogP3 value (2.5 vs. 2.1) predicts a meaningful difference in chromatographic retention time (Rf or HPLC retention), allowing for easier separation and purification of advanced intermediates derived from this compound compared to reactions using the less lipophilic analog [1][2].

Synthesis of Enantiomerically Enriched Building Blocks

The 2-(iodomethyl)-6-methyl substitution introduces elements of chirality at two distinct ring positions in the oxane scaffold. Procuring this specific regioisomer, rather than an unsubstituted or 4-substituted analog (such as CAS 101691-94-5), is essential for synthetic routes aiming to establish relative and absolute stereochemistry at both the 2- and 6-positions during cyclization or substitution sequences [3]. The 6-methyl group can serve as a chiral directing group or a stereochemical anchor derived from the chiral pool (e.g., from enantiopure 6-methyltetrahydropyran precursors).

Application
Selection Property
Validation Focus
Fragment-based drug discovery: lipophilic oxane core
Lipophilicity context and electrophilic substitution handle
Lipophilicity-driven SAR and extraction profile review
Multi-step synthesis and purification
Molecular weight and retention context
Stoichiometric accuracy and chromatographic behavior
Stereoselective synthesis of chiral oxane building blocks
2,6‑disubstitution stereochemical vectors
Diastereoselectivity and stereochemical outcome review
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